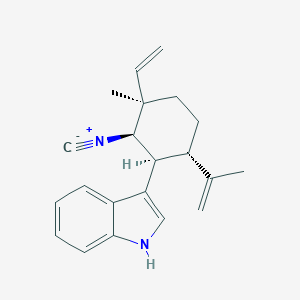
Hapalindole C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole C is a natural product that belongs to the indole alkaloid family. It was first isolated from the marine cyanobacterium Hapalosiphon sp. in 1992. Hapalindole C has attracted the attention of scientists due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of Hapalindole C is not fully understood. However, it is believed that Hapalindole C inhibits the activity of enzymes that are involved in cancer cell growth and viral replication. Furthermore, Hapalindole C has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Hapalindole C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. Additionally, Hapalindole C has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Moreover, Hapalindole C has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Hapalindole C has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Hapalindole C has shown promising results in inhibiting the growth of cancer cells and has exhibited antiviral and antibacterial activities. However, the limitations of Hapalindole C include its complex structure, which makes its synthesis challenging. Moreover, Hapalindole C is not readily available in large quantities, which limits its use in experiments.
Orientations Futures
There are several future directions for the research on Hapalindole C. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Additionally, more studies are needed to determine the optimal dosage and administration of Hapalindole C for its potential use as an anticancer, antiviral, and antibacterial agent. Moreover, the development of more efficient synthesis methods for Hapalindole C would enable further research on its biological activities. Lastly, the investigation of the potential side effects and toxicity of Hapalindole C is also necessary to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of Hapalindole C is a challenging task due to its complex structure. Several approaches have been developed for the synthesis of Hapalindole C, including total synthesis and semi-synthesis. The total synthesis of Hapalindole C involves the construction of the entire molecule from simple starting materials. On the other hand, semi-synthesis involves the modification of a natural product or a simpler precursor to obtain the desired compound. Both approaches have been successful in producing Hapalindole C in sufficient quantities for further research.
Applications De Recherche Scientifique
Hapalindole C has been extensively studied for its potential biological activities. It has shown promising results in inhibiting the growth of cancer cells, such as breast, colon, and lung cancer. Additionally, Hapalindole C has exhibited antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
101968-71-2 |
|---|---|
Nom du produit |
Hapalindole C |
Formule moléculaire |
C21H24N2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)12-11-15(14(2)3)19(20(21)22-5)17-13-23-18-10-8-7-9-16(17)18/h6-10,13,15,19-20,23H,1-2,11-12H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
Clé InChI |
KGWATBYKCMCFLC-QAJUQPOASA-N |
SMILES isomérique |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
SMILES canonique |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



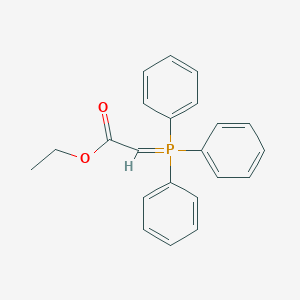

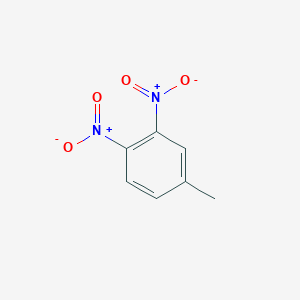

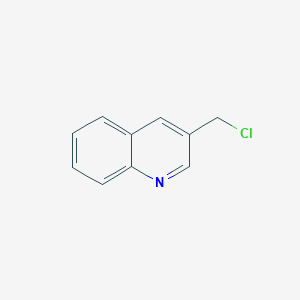

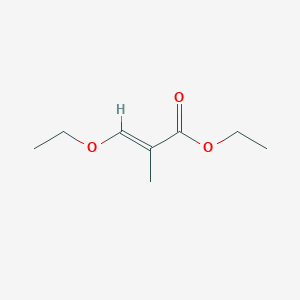
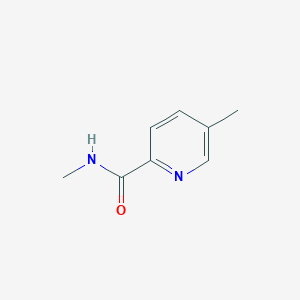
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)

![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)


![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)